molecular formula C9H8F2O B063410 1-(2,5-Difluoro-4-methylphenyl)ethanone CAS No. 178696-17-8

1-(2,5-Difluoro-4-methylphenyl)ethanone

Cat. No. B063410
CAS RN: 178696-17-8
M. Wt: 170.16 g/mol
InChI Key: QQXDPAKYZUVNLU-UHFFFAOYSA-N
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Description

1-(2,5-Difluoro-4-methylphenyl)ethanone, also known as 2,5-difluoro-4-methylbenzophenone, is a highly reactive and versatile compound used in the synthesis of a variety of organic molecules. It is a colorless, crystalline solid with a melting point of approximately 55 °C and a boiling point of approximately 170 °C. It is soluble in most organic solvents and is widely used in a variety of applications, including pharmaceuticals, cosmetics, polymers synthesis, and as a catalyst in organic synthesis.

Scientific Research Applications

1-(2,5-Difluoro-4-methylphenyl)ethanone has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of organic molecules, including drugs and polymers. It has also been used as a catalyst in organic synthesis and as a reagent for the synthesis of other compounds. In addition, it has been used in the synthesis of a variety of fluorinated compounds, including pharmaceuticals, pesticides, and dyes.

Mechanism of Action

1-(2,5-Difluoro-4-methylphenyl)ethanone is a highly reactive compound and is capable of undergoing a variety of reactions. The most common reaction is the Friedel-Crafts alkylation of benzene with 1-(2,5-Difluoro-4-methylphenyl)ethanonemethyl chloride. This reaction produces 1-(1-(2,5-Difluoro-4-methylphenyl)ethanone-4-methylphenyl)ethanone as a byproduct. Other reactions include the reaction of 1-bromo-1-(2,5-Difluoro-4-methylphenyl)ethanonebenzene with sodium ethoxide, the reaction of 1-chloro-1-(2,5-Difluoro-4-methylphenyl)ethanonebenzene with sodium ethoxide, and the reaction of 1-chloro-1-(2,5-Difluoro-4-methylphenyl)ethanonebenzene with ethylmagnesium bromide.
Biochemical and Physiological Effects
1-(2,5-Difluoro-4-methylphenyl)ethanone is a highly reactive compound and has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of several neurotransmitters. In addition, it has been found to have a variety of other biochemical and physiological effects, including the inhibition of the enzyme cytochrome P450 and the inhibition of the enzyme cyclooxygenase.

Advantages and Limitations for Lab Experiments

1-(2,5-Difluoro-4-methylphenyl)ethanone has a number of advantages and limitations for laboratory experiments. One of the major advantages is that it is relatively inexpensive and can be easily synthesized in the laboratory. In addition, it is highly reactive and can be used in a variety of reactions. However, it is also highly toxic and should be handled with care. In addition, it is not very stable and should be stored in a cool, dry place.

Future Directions

1-(2,5-Difluoro-4-methylphenyl)ethanone has a number of potential future directions. One potential future direction is the development of new and improved synthesis methods that are more efficient and cost-effective. In addition, there is potential to explore new and improved uses of the compound, such as in the synthesis of pharmaceuticals and other organic molecules. Finally, there is potential to explore the biochemical and physiological effects of the compound, such as its effects on enzymes, neurotransmitters, and other biological systems.

Synthesis Methods

1-(2,5-Difluoro-4-methylphenyl)ethanone can be synthesized by a variety of methods. The most common method is the Friedel-Crafts alkylation of benzene with 1-(2,5-Difluoro-4-methylphenyl)ethanonemethyl chloride. This reaction produces 1-(1-(2,5-Difluoro-4-methylphenyl)ethanone-4-methylphenyl)ethanone as a byproduct. Other methods include the reaction of 1-bromo-1-(2,5-Difluoro-4-methylphenyl)ethanonebenzene with sodium ethoxide, the reaction of 1-chloro-1-(2,5-Difluoro-4-methylphenyl)ethanonebenzene with sodium ethoxide, and the reaction of 1-chloro-1-(2,5-Difluoro-4-methylphenyl)ethanonebenzene with ethylmagnesium bromide.

properties

IUPAC Name

1-(2,5-difluoro-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-5-3-9(11)7(6(2)12)4-8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXDPAKYZUVNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Difluoro-4-methylphenyl)ethanone

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